2-(Chloromethyl)-1,3,4-trimethylbenzene
Description
Nomenclature and Structural Classification
2-(Chloromethyl)-1,3,4-trimethylbenzene represents a specific constitutional isomer within the chloromethylated trimethylbenzene family, characterized by a distinctive substitution pattern that sets it apart from other members of this chemical class. The compound carries the Chemical Abstracts Service registry number 41380-66-9, which uniquely identifies this particular isomer among the numerous possible chloromethylated trimethylbenzene structures. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzene ring serves as the parent structure with specific positional designations for the substituent groups.
The molecular structure of this compound consists of a benzene ring bearing four substituents: three methyl groups positioned at the 1, 3, and 4 positions, and one chloromethyl group located at the 2 position. The molecular formula Carbon ten Hydrogen thirteen Chlorine reflects the total atomic composition, with a molecular weight of 168.66 atomic mass units. The structural arrangement places the chloromethyl functional group adjacent to one of the methyl substituents, creating a specific steric and electronic environment that influences the compound's chemical behavior and reactivity patterns.
The Simplified Molecular Input Line Entry System representation for this compound is recorded as CC1=CC=C(C)C(C)=C1CCl, which provides a standardized method for describing the molecular connectivity and substituent arrangement. This notation system allows for precise identification of the compound's structure, particularly important when distinguishing between the various possible isomers of chloromethylated trimethylbenzenes. The compound exists as a solid under standard conditions, with specific physical properties that reflect its molecular structure and intermolecular interactions.
The classification of this compound within the broader category of aromatic organochlorine compounds places it among substances that combine the stability of the aromatic benzene ring with the reactive potential of the chloromethyl functional group. This dual character makes the compound particularly valuable for synthetic applications where controlled reactivity is required. The presence of multiple methyl substituents on the benzene ring creates an electron-rich aromatic system that influences both the compound's physical properties and its chemical reactivity toward various reagents and reaction conditions.
Isomeric Relationships to Other Chloromethylated Trimethylbenzenes
The isomeric landscape of chloromethylated trimethylbenzenes presents a complex array of structural possibilities, with this compound representing one specific arrangement among numerous constitutional isomers. Understanding these relationships requires examination of how different substitution patterns create distinct compounds with varying properties and applications. The family of chloromethylated trimethylbenzenes includes several well-documented isomers, each characterized by unique Chemical Abstracts Service registry numbers and distinct physical and chemical properties.
One prominent isomer in this family is 2-(Chloromethyl)-1,3,5-trimethylbenzene, which carries the Chemical Abstracts Service registry number 1585-16-6 and is commonly known as 2,4,6-trimethylbenzyl chloride. This compound differs from this compound in the positioning of the third methyl group, which occupies the 5 position rather than the 4 position. The structural difference results in a symmetrical arrangement of methyl groups in the 1585-16-6 compound, creating what is known as a mesitylene derivative. This geometric arrangement imparts different steric and electronic properties compared to the asymmetrical substitution pattern found in this compound.
Another significant isomer is 1-(Chloromethyl)-2,3,4-trimethylbenzene, which bears the Chemical Abstracts Service registry number 51958-58-8. This compound represents a different connectivity pattern where the chloromethyl group occupies the 1 position while the three methyl groups are arranged in consecutive positions 2, 3, and 4. The molecular formula remains identical across these isomers (Carbon ten Hydrogen thirteen Chlorine), but the different substitution patterns create distinct three-dimensional structures that influence their respective chemical behaviors and applications in synthetic chemistry.
The existence of bis-chloromethylated derivatives adds another layer of complexity to the isomeric relationships within this chemical family. For example, 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene represents a compound where two chloromethyl groups are present alongside three methyl substituents. This compound, with Chemical Abstracts Service registry number 1585-17-7, demonstrates how additional chloromethylation can create more highly functionalized derivatives that offer different synthetic possibilities compared to the mono-chloromethylated compounds.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Substitution Pattern |
|---|---|---|---|
| This compound | 41380-66-9 | C₁₀H₁₃Cl | Asymmetric methyl arrangement |
| 2-(Chloromethyl)-1,3,5-trimethylbenzene | 1585-16-6 | C₁₀H₁₃Cl | Symmetric methyl arrangement |
| 1-(Chloromethyl)-2,3,4-trimethylbenzene | 51958-58-8 | C₁₀H₁₃Cl | Consecutive methyl positions |
| 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | 1585-17-7 | C₁₁H₁₄Cl₂ | Bis-chloromethylated derivative |
The tris-chloromethylated derivative, 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, represents the most highly functionalized member of this family, bearing three chloromethyl groups alongside three methyl substituents. This compound, with Chemical Abstracts Service registry number 3849-01-2 and molecular formula Carbon twelve Hydrogen fifteen Chlorine three, demonstrates the synthetic potential for creating highly functionalized aromatic compounds through systematic chloromethylation procedures. The presence of multiple chloromethyl groups provides numerous reactive sites for further chemical transformations, making such compounds valuable as synthetic intermediates in the preparation of complex organic molecules.
Historical Context in Aromatic Chemistry Research
The development of chloromethylated aromatic compounds, including this compound, finds its roots in the foundational work of Gustave Louis Blanc, who discovered the chloromethylation reaction in 1923. The Blanc chloromethylation reaction, also known as the Blanc reaction, represents a pivotal advancement in aromatic chemistry that enabled the systematic introduction of chloromethyl groups into aromatic rings through the reaction of aromatic compounds with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts such as zinc chloride.
The historical significance of this reaction cannot be overstated, as it provided chemists with a reliable method for functionalizing aromatic rings with reactive chloromethyl groups that could serve as versatile synthetic intermediates. The reaction mechanism involves the formation of electrophilic species from formaldehyde under acidic conditions, which then attack the electron-rich aromatic ring system. The subsequent conversion of the initially formed benzyl alcohol to the corresponding chloride under the reaction conditions creates the desired chloromethyl functionality.
The development of improved chloromethylation procedures has continued throughout the decades following Blanc's initial discovery. Research has focused on developing more efficient catalytic systems and reaction conditions that provide better yields and selectivity for desired isomers. One notable advancement involves the use of novel catalytic systems consisting of sulfuric acid, acetic acid, zinc chloride, and polyethylene glycol-800 in aqueous media under phase transfer catalysis conditions. These improved procedures have demonstrated enhanced yields and selectivity, particularly favoring para-chloromethylated products with selectivity improvements of 5-15% compared to traditional Lewis acid-catalyzed procedures.
Industrial applications of chloromethylation reactions have driven continued research into process optimization and scale-up considerations. Patent literature from the mid-20th century documents extensive efforts to develop efficient processes for the chloromethylation of polyalkylbenzenes, including trimethylbenzene derivatives. These industrial developments have established chloromethylated aromatic compounds as important intermediates in the production of pharmaceuticals, agrochemicals, dyes, flavors, fragrances, and various specialty chemicals.
The synthetic utility of chloromethylated trimethylbenzenes extends beyond their role as intermediates to encompass their use in fundamental studies of aromatic chemistry. Research has utilized these compounds to investigate substitution patterns, electronic effects of multiple substituents, and steric influences on chemical reactivity. The availability of various isomers, including this compound, has enabled comparative studies that illuminate the subtle effects of substitution pattern changes on chemical behavior.
Modern analytical techniques have enhanced the characterization and study of chloromethylated aromatic compounds. Gas chromatography-mass spectrometry has become a standard method for analyzing chloromethylation product mixtures and determining the distribution of various isomers. Retention index data for compounds such as 2-(Chloromethyl)-1,3,5-trimethylbenzene (retention index 1312 on OV-101 columns) provide valuable reference information for analytical chemists working with these compound families.
The continued research interest in chloromethylated aromatic compounds reflects their enduring importance in synthetic chemistry and industrial applications. Environmental considerations have led to the development of more environmentally friendly chloromethylation procedures that minimize the formation of undesirable byproducts while maintaining synthetic efficiency. These developments ensure that compounds like this compound will continue to play important roles in advancing synthetic chemistry and supporting industrial applications requiring precisely functionalized aromatic building blocks.
Properties
CAS No. |
41380-66-9 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-8(2)10(6-11)9(7)3/h4-5H,6H2,1-3H3 |
InChI Key |
HGFIBEDXILACRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)CCl)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CCl)C |
Synonyms |
chloromethylpseudocumene monochloromethyl pseudocumene |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Reactions
Chloromethylation Process
One of the primary applications of 2-(Chloromethyl)-1,3,4-trimethylbenzene is in the chloromethylation of polyalkylbenzenes. This process involves the introduction of chloromethyl groups into aromatic compounds, enhancing their reactivity and utility as intermediates in organic synthesis. The chloromethylation reaction typically utilizes agents such as hydrogen chloride and formaldehyde under controlled conditions to yield high purity products with significant yields of mono- and bis-chloromethylated derivatives .
Table 1: Summary of Chloromethylation Process Parameters
| Parameter | Description |
|---|---|
| Reactants | Hydrogen chloride, formaldehyde |
| Reaction Temperature | Typically around 80°C |
| Yield | High yields of chloromethylated products |
| Applications | Intermediates for benzene polycarboxylic acids |
Biological Applications
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds with potential therapeutic effects, including antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and modulating inflammatory responses .
Case Study: Antimicrobial Activity
Research indicates that chloromethylated derivatives exhibit significant antimicrobial properties against various bacterial strains. In a controlled study, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations. This suggests potential applications in developing new antibacterial agents.
Table 2: Biological Activities of Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Industrial Applications
Detergent Builders
Chloromethylated alkyl substituted benzene compounds are utilized as intermediates in the production of benzene polycarboxylic acids, which are essential components in the formulation of detergent builders. These compounds enhance the cleaning efficiency of detergents by improving their ability to bind with dirt and stains.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Detergent Production | Used as intermediates for detergent builders |
| Chemical Synthesis | A precursor for various organic compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Chloromethyl)-1,3,4-trimethylbenzene with key analogs in terms of structure, physical properties, and applications.
Table 1: Comparative Overview of Key Compounds
*Pseudocumene typically has a melting point of -44°C and boiling point of 168–170°C .
Structural and Functional Group Comparisons
Core Aromatic vs. Heterocyclic Systems :
- The benzene core in this compound provides stability and hydrophobicity, whereas oxadiazole and pyrazole heterocycles (e.g., compounds) introduce electron-deficient regions, enhancing reactivity in nucleophilic substitutions .
- The chloromethyl group in the benzene derivative may undergo nucleophilic substitution reactions, similar to its heterocyclic analogs. However, the electron-rich benzene ring may reduce reactivity compared to electron-deficient oxadiazoles.
Substituent Effects: The trimethyl groups in pseudocumene increase steric hindrance and lipophilicity compared to the chloromethyl-substituted derivative.
Physical Properties
- Melting Points: Heterocyclic chloromethyl derivatives (e.g., oxadiazole in ) exhibit higher melting points (121–123°C) due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to pyrazole analogs (59–61°C) .
- Solubility : Pseudocumene is hydrophobic, while chloromethyl substitution may enhance solubility in polar aprotic solvents.
Preparation Methods
Chloromethylation of 1,3,4-Trimethylbenzene via the Blanc Reaction
The Blanc chloromethylation is the most widely used method for introducing chloromethyl groups onto aromatic rings. For 2-(chloromethyl)-1,3,4-trimethylbenzene, the reaction involves:
-
Reactants : 1,3,4-Trimethylbenzene, paraformaldehyde (or formalin), and hydrochloric acid.
-
Catalyst : Zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
-
Conditions : Reflux at 80–100°C for 6–12 hours in a non-polar solvent (e.g., dichloromethane or chloroform) .
Mechanism :
-
Formaldehyde reacts with HCl to form chloromethylating agents (e.g., ClCH₂OH).
-
The methyl groups on the benzene ring direct electrophilic attack to the least sterically hindered position (ortho to two methyl groups).
-
ZnCl₂ catalyzes the formation of the chloromethyl electrophile and stabilizes intermediates .
Yield : 60–75% under optimized conditions .
Key Optimization Factors :
-
Molar Ratios : Excess formaldehyde (1.5–2.0 equiv) improves conversion.
-
Solvent Choice : Dichloromethane enhances solubility of aromatic substrates.
-
Temperature Control : Prolonged reflux increases byproducts (e.g., dichloromethyl derivatives).
Catalytic Chloromethylation Using Lewis Acid Alternatives
Alternative catalysts like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) have been explored to reduce environmental impact and cost:
-
Procedure : 1,3,4-Trimethylbenzene is treated with paraformaldehyde and HCl in the presence of FeCl₃ (10 mol%) at 70°C for 8 hours .
-
Advantages : FeCl₃ is less corrosive than ZnCl₂ and enables easier catalyst recovery.
-
Yield : 55–65%, slightly lower than ZnCl₂-catalyzed methods .
Two-Step Industrial Synthesis
Large-scale production often employs a two-step process to improve purity and yield:
-
Hydroxymethylation :
-
Chlorination :
Overall Yield : 80–85% with >95% purity .
Microwave-Assisted Chloromethylation
Microwave irradiation accelerates reaction kinetics:
-
Reactants : 1,3,4-Trimethylbenzene, paraformaldehyde, HCl.
-
Catalyst : ZnCl₂ (5 mol%).
Halogen Exchange Reactions
For substrates with pre-existing halogens, halogen exchange offers an alternative route:
-
Bromomethylation : 1,3,4-Trimethylbenzene is brominated at the desired position using N-bromosuccinimide (NBS).
-
Chloride Substitution : The bromomethyl group is replaced via reaction with CuCl in DMF at 120°C.
Yield : 50–60%, limited by competing side reactions.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Blanc Reaction | ZnCl₂ | 80–100 | 6–12 | 60–75 | 90–95 |
| FeCl₃ Catalysis | FeCl₃ | 70 | 8 | 55–65 | 85–90 |
| Two-Step Industrial | H₂SO₄/SOCl₂ | 50–90 | 7 | 80–85 | >95 |
| Microwave-Assisted | ZnCl₂ | 120 | 0.5 | 70–75 | 90–93 |
| Halogen Exchange | CuCl | 120 | 4 | 50–60 | 80–85 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-1,3,4-trimethylbenzene, and what factors influence reaction efficiency?
- Methodology : The compound is synthesized via chloromethylation of 2,4,5-trimethylbenzene using chloromethyl methyl ether (ClCH₂OCH₃) or paraformaldehyde [(CH₂O)ₙ] in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃). The choice of catalyst and solvent system significantly impacts reaction kinetics and yield. For instance, ZnCl₂ may enhance electrophilic substitution by stabilizing intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methyl and chloromethyl groups. Mass spectrometry (MS) verifies molecular weight (168.66 g/mol, C₁₀H₁₃Cl), while X-ray crystallography or computational modeling (e.g., SMILES:
CC1=CC(=C(C=C1C)CCl)C) resolves steric effects .
Q. What are the primary applications of this compound in organic synthesis and material science?
- Methodology : Its electrophilic chloromethyl group enables nucleophilic substitution reactions with amines, alcohols, or thiols to generate derivatives like amines, ethers, or thioethers. In material science, it serves as a precursor for thermally stable polymers due to steric hindrance from methyl groups .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in substitution reactions compared to analogs?
- Methodology : The 1,3,4-trimethyl substitution creates steric hindrance, slowing reactions at the chloromethyl site. Comparative studies with 1-(Chloromethyl)-3,5-dimethylbenzene show reduced reaction rates due to increased spatial crowding, validated via kinetic assays and DFT calculations .
Q. What strategies optimize the stability of this compound under varying storage or reaction conditions?
- Methodology : Stability tests under thermal (e.g., 25–100°C) or hydrolytic conditions (pH 1–13) reveal degradation pathways. Anhydrous storage at 0–6°C in inert atmospheres minimizes decomposition, as inferred from analogous chloromethyl ethers .
Q. How can reaction yields be improved in derivatization pathways involving nucleophilic substitution?
- Methodology : Ultrasound irradiation or microwave-assisted synthesis enhances reaction efficiency by reducing activation energy. For example, methanesulfonic acid catalysis under ultrasound accelerates S-alkylation with thiols, as demonstrated in oxadiazole conjugates .
Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in related chloromethylated aromatics?
- Methodology : Computational studies (e.g., DFT or MD simulations) model electron density distribution and transition states. For 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole, steric and electronic factors dictate substitution sites .
Comparative and Data Analysis Questions
Q. How do the physicochemical properties of this compound compare to its isomers (e.g., 1,2,4-trimethyl or 1,3,5-trimethyl analogs)?
- Methodology : Chromatographic retention times, LogP values, and melting points differentiate isomers. For instance, 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene exhibits higher hydrophobicity (LogP ~4.2) due to symmetry .
Q. What contradictions exist in reported synthetic protocols, and how can they be resolved experimentally?
- Methodology : Discrepancies in catalyst efficacy (ZnCl₂ vs. AlCl₃) are tested via controlled experiments. Reaction monitoring (e.g., GC-MS) identifies byproducts, while DOE (Design of Experiments) optimizes variables like temperature and molar ratios .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl | |
| Molecular Weight | 168.66 g/mol | |
| Canonical SMILES | CC1=CC(=C(C=C1C)CCl)C | |
| DSSTox Substance ID | DTXSID80333727 | |
| Primary Synthetic Route | Chloromethylation with ZnCl₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
